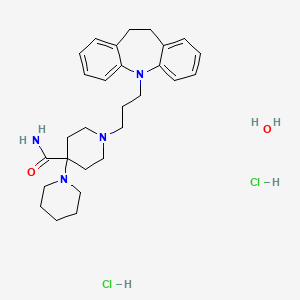

Carpipramine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carpipramine dihydrochloride, known by its chemical name 1-[3-(5,6-dihydrobenzobbenzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide dihydrochloride, is an atypical antipsychotic used primarily for the treatment of schizophrenia and anxiety in countries such as France and Japan . It possesses neuroleptic, anxiolytic, and hypnotic properties, making it a versatile compound in psychiatric medicine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Carpipramin-Dihydrochlorid umfasst mehrere Schritte, beginnend mit der Bildung der Kern-Dibenzazepin-Struktur. Der Syntheseweg umfasst typischerweise:

Bildung des Dibenzazepin-Kerns: Dies beinhaltet Cyclisierungsreaktionen zur Bildung der tricyclischen Struktur.

Alkylierung: Der Dibenzazepin-Kern wird dann mit einem geeigneten Alkylierungsmittel alkyliert, um die Propylgruppe einzuführen.

Bildung des Piperidinrings: Die Einführung des Piperidinrings wird durch nucleophile Substitutionsreaktionen erreicht.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Piperidinderivats mit dem Dibenzazepin-Kern, um Carpipramin zu bilden, das dann in seine Dihydrochloridsalzform umgewandelt wird.

Industrielle Produktionsverfahren: Die industrielle Produktion von Carpipramin-Dihydrochlorid folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von Durchflussreaktoren, Hochleistungskatalysatoren und effizienten Reinigungsverfahren, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Carpipramin-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Piperidinring auftreten und zur Bildung von N-Oxiden führen.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in der Carboxamid-Einheit angreifen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind N-Oxide, reduzierte Amide und substituierte Piperidinderivate .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Carpipramine dihydrochloride is chemically classified as a dibenzodiazepine derivative. Its chemical formula is C28H40Cl2N4O, with a molar mass of 537.58 g/mol. The compound exhibits a complex mechanism of action primarily through the antagonism of dopamine receptors (D2) and serotonin receptors (5-HT2A), which contributes to its efficacy in managing both positive and negative symptoms of schizophrenia .

Pharmacological Properties

-

Neuroleptic Activity :

- Carpipramine effectively alleviates psychotic symptoms by blocking dopamine receptors, demonstrating a lower incidence of extrapyramidal symptoms compared to typical antipsychotics.

- Anxiolytic Effects :

- Hypnotic Effects :

-

Anti-proliferative Effects :

- Research indicates potential anti-proliferative properties, possibly through mechanisms such as calmodulin inhibition.

Schizophrenia Treatment

This compound has been extensively studied for its effectiveness in treating schizophrenia. An open clinical study involving 100 hospitalized subjects revealed significant improvements in symptoms, particularly in hebephrenic forms of schizophrenia where psychomotor stimulation was noted .

Anxiety Disorders

The compound has also been investigated for its potential in treating anxiety disorders. However, findings have been mixed; some studies indicate effectiveness while others show limited benefits compared to placebo .

Depression

Early studies in the 1960s explored carpipramine's use for depression, yielding inconsistent results. While some patients exhibited improvement, the overall efficacy was not robust enough to establish it as a primary treatment option .

Epilepsy Management

Research into carpipramine's efficacy in managing epilepsy has shown limited evidence. Some reports indicated reduced seizure frequency, but these findings were not consistent across studies.

Case Studies

- Study on Schizophrenia :

-

Anxiety Disorder Trials :

- A trial assessing carpipramine for anxiety management found varied results; some patients reported symptom relief while others did not show significant improvement compared to placebo treatments.

- Depressive Disorders :

Wirkmechanismus

Carpipramine dihydrochloride exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 and D3 receptors . This antagonistic action helps to alleviate symptoms of schizophrenia by reducing dopaminergic activity in the brain. Additionally, it has affinity for serotonin receptors, which contributes to its anxiolytic and hypnotic effects .

Vergleich Mit ähnlichen Verbindungen

Clocapramine: Another tricyclic antipsychotic with similar therapeutic uses.

Mosapramine: A derivative with enhanced efficacy and reduced side effects.

Penfluridol: A typical antipsychotic with a different mechanism of action but similar clinical applications

Uniqueness: Carpipramine dihydrochloride is unique due to its combination of neuroleptic, anxiolytic, and hypnotic properties, which are not commonly found together in other antipsychotics. Its structural relationship to both tricyclics and butyrophenones also sets it apart from other compounds in its class .

Biologische Aktivität

Carpipramine dihydrochloride is an atypical antipsychotic primarily indicated for the treatment of schizophrenia and anxiety disorders. Its pharmacological profile is characterized by a unique mechanism of action that combines neuroleptic, anxiolytic, and hypnotic effects. This article delves into the biological activity of this compound, supported by clinical studies, research findings, and data tables.

- IUPAC Name : (2S)-2-(4-chlorophenyl)-N,N-dimethyl-1-(2-methylphenyl)propan-1-amine

- Molecular Formula : C28H38N4O

- Molar Mass : 446.639 g/mol

Carpipramine acts on various neurotransmitter systems, particularly influencing dopamine and serotonin receptors. It exhibits partial agonism at dopamine D2 and D3 receptors and antagonism at serotonin 5-HT2A receptors, which contributes to its therapeutic effects in managing psychotic symptoms while minimizing extrapyramidal side effects typically associated with conventional antipsychotics .

Schizophrenia Treatment

Carpipramine has shown significant efficacy in treating schizophrenia, particularly in patients with hebephrenic forms and depressive syndromes. A clinical study involving 100 hospitalized patients demonstrated that doses ranging from 50 to 400 mg per day resulted in notable improvements in psychomotor activity, reducing symptoms such as apathy and ideomotor slowness . However, it was observed that paranoid delusions could be exacerbated with higher doses.

Comparative Efficacy

In comparative studies against other antipsychotics such as haloperidol and sulpiride, carpipramine exhibited favorable outcomes in alleviating both positive and negative symptoms of schizophrenia. It was particularly noted for its lower incidence of extrapyramidal symptoms compared to typical antipsychotics .

Side Effects and Tolerability

Carpipramine is generally well-tolerated with a low incidence of side effects. Extrapyramidal symptoms are rare, making it a preferable option for patients sensitive to such adverse effects. The compound's desinhibitory properties may contribute to its therapeutic appeal in treating deficits associated with psychasthenia and withdrawal syndromes from opiates .

Case Studies

- Case Study 1 : A patient diagnosed with schizophrenia exhibited significant improvement in depressive symptoms after treatment with carpipramine at a dosage of 300 mg/day over six weeks. The patient reported enhanced motivation and reduced feelings of indifference.

- Case Study 2 : In a cohort of young adults experiencing first-episode schizophrenia, carpipramine was effective in managing both positive symptoms (hallucinations, delusions) and negative symptoms (social withdrawal), with minimal side effects reported during the treatment period.

Data Table: Clinical Outcomes

Eigenschaften

CAS-Nummer |

60452-13-3 |

|---|---|

Molekularformel |

C28H42Cl2N4O2 |

Molekulargewicht |

537.6 g/mol |

IUPAC-Name |

1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C28H38N4O.2ClH.H2O/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H;1H2 |

InChI-Schlüssel |

DQZZUZZSEFHBSL-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl |

Kanonische SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl |

Key on ui other cas no. |

7075-03-8 |

Piktogramme |

Irritant |

Synonyme |

Bay b 4343b carbadipimidine carpipramine carpipramine dihydrochloride carpipramine dihydrochloride anhydrous Defekton Prazinil PZ 1511 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.